molecular formula C15H23N3O4 B1381821 7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate CAS No. 1341037-28-2

7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate

Cat. No.: B1381821
CAS No.: 1341037-28-2
M. Wt: 309.36 g/mol
InChI Key: NNBCUGSHQIGJSO-UHFFFAOYSA-N
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Description

7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate is a complex organic compound featuring an imidazo[1,2-d][1,4]diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-d][1,4]diazepine core, followed by the introduction of tert-butyl and ethyl groups. Common reagents used in these reactions include alkyl halides, amines, and carboxylic acids. Reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production. Additionally, purification methods like crystallization and chromatography are used to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-d][1,4]diazepine Derivatives: Compounds with similar core structures but different substituents.

    Benzodiazepines: Structurally related compounds with known pharmacological activities.

Uniqueness

7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of tert-butyl and ethyl groups may enhance its stability and selectivity for certain molecular targets compared to other similar compounds.

Properties

IUPAC Name

7-O-tert-butyl 3-O-ethyl 5,6,8,9-tetrahydroimidazo[1,2-d][1,4]diazepine-3,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-5-21-13(19)11-10-16-12-6-7-17(8-9-18(11)12)14(20)22-15(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBCUGSHQIGJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701108094
Record name 7H-Imidazo[1,2-d][1,4]diazepine-3,7-dicarboxylic acid, 5,6,8,9-tetrahydro-, 7-(1,1-dimethylethyl) 3-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701108094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341037-28-2
Record name 7H-Imidazo[1,2-d][1,4]diazepine-3,7-dicarboxylic acid, 5,6,8,9-tetrahydro-, 7-(1,1-dimethylethyl) 3-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341037-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Imidazo[1,2-d][1,4]diazepine-3,7-dicarboxylic acid, 5,6,8,9-tetrahydro-, 7-(1,1-dimethylethyl) 3-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701108094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate
Reactant of Route 2
7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate
Reactant of Route 3
7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate
Reactant of Route 4
Reactant of Route 4
7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate
Reactant of Route 5
7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate
Reactant of Route 6
Reactant of Route 6
7-tert-Butyl 3-ethyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-3,7(6H)-dicarboxylate

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